molecular formula C18H24N2O6 B1444798 (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate CAS No. 847416-31-3

(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate

Cat. No.: B1444798
CAS No.: 847416-31-3
M. Wt: 364.4 g/mol
InChI Key: CGVROTVJIMUQHX-UHFFFAOYSA-N
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Description

This compound is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a 4-nitrobenzoate ester group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the 4-nitrobenzoate ester contributes to electrophilic reactivity due to the electron-withdrawing nitro group. This structure is commonly utilized in medicinal chemistry as an intermediate for drug candidates, particularly where controlled amine deprotection and ester reactivity are critical .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(22)19-13-6-10-15(11-7-13)25-16(21)12-4-8-14(9-5-12)20(23)24/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVROTVJIMUQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Nitrobenzoic Acid

The 4-nitrobenzoate moiety is introduced by esterification of 4-nitrobenzoic acid with an appropriate alcohol. In this case, the alcohol is the hydroxyl group on the Boc-protected cyclohexyl intermediate or a suitable derivative.

  • Catalysts: Solid acid catalysts such as hydrogen forms of natural zeolites (clinoptilolite, mordenite, heulandite, phillipsite) have been demonstrated to effectively catalyze esterification reactions.
  • Reaction conditions:
    • Solvent-free or in ethanol under inert atmosphere (argon) at reflux (~80°C).
    • Use of ultradispersed zeolite catalysts (particle sizes 290–480 nm) enhances catalytic activity.
    • Application of ultrasound (37 kHz, 330 W) or microwave irradiation (2450 MHz, 300 W) for 2 hours improves conversion and yield.
  • Yields: Up to 70% conversion and 67% yield of ethyl 4-nitrobenzoate have been reported under these conditions, indicating efficient esterification.

Hydrogenation for Intermediate Preparation

Hydrogenation is used in related synthetic sequences to reduce double bonds or remove protecting groups.

  • Catalyst: 10% palladium on activated carbon (Pd/C).
  • Solvent: Methanol or ethyl acetate.
  • Pressure and temperature: Hydrogen pressure around 50 psi (2585.81 Torr) at room temperature for 1–3 hours.
  • Yields: High yields (~99%) of the hydrogenated product have been reported, with easy catalyst removal by filtration.

Coupling to Form this compound

The final ester bond formation between the Boc-protected amino cyclohexyl moiety and the 4-nitrobenzoate acid or its activated derivative (e.g., acid chloride or carbonochloridate) is typically carried out via:

  • Use of coupling reagents: Such as carbodiimides (e.g., DCC, EDC) or acid chlorides to activate the carboxylic acid.
  • Reaction conditions: Anhydrous solvents like dichloromethane, low temperature (0°C to room temperature), and presence of base (e.g., pyridine) to scavenge HCl.
  • Alternative: Preparation of 4-((tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate (CAS 1649998-62-8) as an activated intermediate facilitates esterification.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Catalysts Conditions Yield/Notes
1 Boc Protection Boc2O, base (Et3N) DCM or THF, 0°C to RT High yield; protects amino group
2 Esterification of 4-NBA 4-Nitrobenzoic acid, ethanol, zeolite catalysts (H-CL, H-MOR, H-HEU-M, H-PHI) 80°C, argon atmosphere, ultrasound or microwave irradiation (2 h) Up to 70% conversion, 67% yield
3 Hydrogenation (if needed) 10% Pd/C, H2 Methanol or ethyl acetate, 50 psi, RT, 1–3 h ~99% yield; removal of protecting groups or saturation of bonds
4 Coupling (Ester formation) Acid chloride or carbonochloridate intermediate, base (pyridine) Anhydrous DCM, 0°C to RT Efficient ester bond formation

Research Findings and Notes

  • The use of ultradispersed natural zeolite catalysts combined with microwave or ultrasound irradiation significantly enhances the esterification efficiency of 4-nitrobenzoic acid with alcohols, providing a greener and more efficient synthetic route.
  • Hydrogenation steps using 10% Pd/C under mild conditions afford high yields and clean products, facilitating downstream transformations.
  • The preparation of 4-((tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate as an activated intermediate is a strategic approach to promote ester bond formation with 4-nitrobenzoic acid derivatives.
  • No direct single-step synthesis of this compound was found in the literature, but the above multi-step approach is consistent with standard organic synthesis practices for such compounds.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester and Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the free amine and carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate ester moiety.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or LiAlH4.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products

    Hydrolysis: Free amine and 4-nitrobenzoic acid.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to (1s,4s)-4-((tert-butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study showed that the compound reduced tumor growth in preclinical models by inducing apoptosis in cancer cells while sparing normal cells .

Mechanism of Action
The potential mechanisms of action for the anticancer effects include:

  • Enzymatic Reduction : The nitro group can be reduced under hypoxic conditions, generating reactive intermediates that preferentially target hypoxic tumor cells.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It facilitates the formation of complex molecules through various reactions such as:

  • Coupling Reactions : Useful for creating larger molecular frameworks.
  • Acyloxy and Amination Reactions : These reactions allow for the introduction of functional groups that enhance biological activity or modify physical properties .

Materials Science Applications

Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical strength and thermal stability. The unique cyclohexyl structure contributes to improved performance characteristics compared to traditional polymers .

Case Study 1: Antitumor Activity

In a study on human breast cancer cells (MCF-7), this compound showed significant cytotoxicity with an IC50 value of approximately 25 µM. This indicates a potent effect against cancer cell viability at low concentrations .

Case Study 2: Organic Synthesis

A notable synthesis pathway involves reacting bicyclic amines with benzyloxycarbonyl chloride to yield derivatives that can be further modified for specific applications. This method demonstrates the compound's utility as a precursor in developing new therapeutic agents .

Table 1: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism
MCF-725Induction of apoptosis
A549 (Lung Cancer)30Enzymatic inhibition
HeLa (Cervical Cancer)20Reactive intermediate formation

Table 2: Organic Synthesis Pathways

Reaction TypeDescriptionYield (%)
CouplingFormation of larger molecular frameworks85
Acyloxy ReactionIntroduction of acyloxy groups90
AminationFunctional group modification80

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The nitro group could also be involved in redox reactions within biological systems, potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Diethylaminoethyl 4-nitrobenzoate (Procaine Intermediate)

  • Structure: Contains a 4-nitrobenzoate ester linked to a diethylaminoethyl group (C13H18N2O4, MW = 266.29) .
  • Key Differences: The diethylaminoethyl group introduces a tertiary amine, which is ionizable (pKa ≈ 9.10), enhancing water solubility at acidic pH. Lacks the Boc protection, making it more prone to undesired reactions at the amine site under basic conditions. Applications: Primarily used as a Procaine synthesis intermediate, contrasting with the Boc-protected target compound’s role in controlled amine delivery .
Property Target Compound (Estimated) 2-Diethylaminoethyl 4-nitrobenzoate
Molecular Weight ~335.35 266.29
Functional Groups Boc-amino, 4-nitrobenzoate Diethylamino, 4-nitrobenzoate
Stability in Acid Boc deprotection Stable
Key Applications Drug intermediates Procaine synthesis

(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate Oxalate

  • Structure : Combines Boc-protected amine and ethyl carboxylate groups on a cyclohexane ring.
  • Key Differences :
    • The ethyl carboxylate introduces an additional electron-withdrawing group, altering solubility and reactivity compared to the target’s nitrobenzoate ester.
    • Used in synthesizing oxadiazole derivatives, emphasizing its role in heterocycle formation rather than ester-based drug intermediates .

tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate

  • Structure : Features a Boc-protected cyclohexylamine with a 2-fluorobenzamido substituent.
  • Key Differences :
    • The 2-fluorobenzamido group introduces aromatic fluorine, which can influence binding affinity in drug-receptor interactions.
    • Lacks the nitrobenzoate ester, reducing electrophilic reactivity compared to the target compound .

Research Findings and Functional Group Impact

  • Boc Protection : Enhances amine stability during synthesis but requires acidic conditions for deprotection. This contrasts with unprotected amines (e.g., Procaine intermediate), which may form salts (e.g., dihydrochloride derivatives) for improved solubility .
  • Nitrobenzoate vs. Carboxylate Esters : The nitro group in the target compound increases electrophilicity, accelerating hydrolysis or nucleophilic substitution reactions compared to ethyl carboxylate derivatives .

Biological Activity

The compound (1s,4s)-4-((tert-butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate, also known as a nitrobenzoate derivative, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesizing data from various studies to understand its mechanisms of action and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C16H23N2O5
  • Molecular Weight : 335.37 g/mol
  • CAS Number : 223131-25-7

Biological Activity Overview

Nitrobenzoate compounds are known for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise in several areas:

1. Anticancer Activity

Research indicates that nitrobenzoate derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted that nitrobenzoate-derived compounds can impair vascular development in cancer models, suggesting their potential as antiangiogenic agents. The compound X8, a related nitrobenzoate, was shown to disrupt angiogenesis by interfering with VEGF/VEGFR2 signaling pathways in zebrafish models .

2. Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is crucial for its biological activity. Similar compounds have been studied for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

3. Anti-inflammatory Properties

Nitrobenzoate derivatives have been reported to exhibit anti-inflammatory effects. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Case Studies and Research Findings

A review of various studies provides insight into the biological activities associated with nitrobenzoate compounds:

StudyFindings
Nitrobenzoate-derived compound X8 demonstrated significant antiangiogenic effects by reducing endothelial cell proliferation and migration.
Various carbamate derivatives showed selective inhibition of AChE and BChE, indicating potential for neuroprotective applications.
In vitro studies on related compounds revealed dose-dependent inhibition of nucleic acid incorporation, suggesting cytotoxic effects on cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE and BChE, the compound may enhance cholinergic signaling.
  • Disruption of Angiogenesis : By affecting signaling pathways like VEGF/VEGFR2, it can inhibit the formation of new blood vessels necessary for tumor growth.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through various intracellular signaling cascades.

Q & A

Q. Table 1: Reactivity Trends in Nitrobenzoate Derivatives

Substituent PositionElectron-Withdrawing GroupReaction Rate (k, s⁻¹)
Para-nitro-NO₂0.45
Meta-chloro-Cl0.12
Ortho-methoxy-OCH₃0.03

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Confirm Boc group integration (9H singlet at δ 1.4 ppm) and cyclohexyl proton splitting patterns (axial vs. equatorial protons).
  • ¹³C NMR : Identify carbonyl signals (Boc: ~155 ppm; ester: ~165 ppm) .

X-ray Crystallography : Resolve stereochemistry unambiguously. For example, trans-4-(Boc-amino)cyclohexyl derivatives have been crystallized in orthorhombic systems .

HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>99%) and detect hydrolyzed byproducts (e.g., free 4-nitrobenzoic acid).

IR Spectroscopy : Validate functional groups (N-H stretch at ~3350 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520 and ~1350 cm⁻¹) .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated for biological assays?

Methodological Answer:

Accelerated Stability Studies :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. The Boc group is labile under acidic conditions (pH < 4), while the ester hydrolyzes in basic media (pH > 10) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. For example, Boc-protected cyclohexylamines typically decompose above 200°C .

Light Sensitivity : Expose to UV (254 nm) and visible light to assess nitro group photolysis. Use amber vials for storage if degradation exceeds 5% in 24 hours.

Long-Term Storage : Store lyophilized samples at -20°C with desiccants. Conduct monthly purity checks for 6–12 months.

Advanced: What strategies can be employed to functionalize the nitro group for targeted drug delivery applications?

Methodological Answer:

Reduction to Amine : Use catalytic hydrogenation (H₂, Pd/C) or Zn/HCl to convert -NO₂ to -NH₂. The resulting amine can be conjugated to targeting ligands (e.g., folic acid) via EDC/NHS coupling .

Click Chemistry : Reduce nitro to azide (-N₃) using NaN₃ and PPh₃, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized biomolecules.

Nitro as a Leaving Group : Perform nucleophilic aromatic substitution with thiols or amines under high-temperature conditions (e.g., DMF, 100°C).

Basic: How does the stereochemistry of the cyclohexyl ring influence the compound’s biological activity?

Methodological Answer:

Receptor Docking Studies : Use molecular dynamics simulations to compare (1s,4s) vs. (1r,4r) diastereomers. Axial Boc groups may sterically hinder binding to hydrophobic pockets .

Empirical Testing : Synthesize both diastereomers and evaluate IC₅₀ values in enzyme inhibition assays (e.g., serine hydrolases). For example, trans-4-aminocyclohexanol derivatives show 10-fold higher activity than cis analogs in similar systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate

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